N-(2-hydroxyethyl)-N'-phenylethanediamide

Description

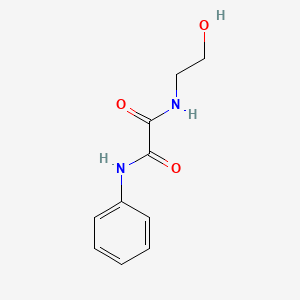

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-7-6-11-9(14)10(15)12-8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H,11,14)(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQJVBMNVYKEHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 2 Hydroxyethyl N Phenylethanediamide

Advanced Synthetic Strategies for Diamide (B1670390) Synthesis

The creation of the diamide core of N-(2-hydroxyethyl)-N'-phenylethanediamide can be approached through several synthetic routes. These strategies are primarily centered around the sequential or direct formation of the two distinct amide linkages.

Amidation Reactions Employing Carboxylic Acid Derivatives

A cornerstone of amide synthesis is the reaction between an amine and a carboxylic acid derivative. For an ethanediamide structure, the starting point is typically a derivative of ethanedioic acid (oxalic acid).

One of the most traditional and effective methods for amide bond formation is the use of activated carboxylic acids. This approach involves converting the carboxylic acid groups of ethanedioic acid into more reactive functionalities, such as acyl chlorides or esters, to facilitate nucleophilic attack by the amines.

A plausible synthetic pathway for this compound begins with ethanedioyl dichloride (oxalyl chloride). The high reactivity of oxalyl chloride allows for a stepwise reaction with the two different amine precursors. To achieve selective synthesis of the unsymmetrical diamide, the less reactive amine, phenylamine, would typically be reacted first under controlled conditions, such as low temperature, to form N-phenyloxamoyl chloride. This intermediate can then be reacted with monoethanolamine to yield the final product.

Alternatively, dialkyl oxalates, such as diethyl oxalate, can be employed. The aminolysis of these esters is a common method for producing oxalamides. researchgate.net The reaction can be performed sequentially. For instance, reacting diethyl oxalate with phenylamine would yield ethyl N-phenyloxamate. Subsequent reaction of this intermediate with monoethanolamine would produce this compound. This stepwise approach allows for better control over the formation of the unsymmetrical product. Direct reaction of diethyl oxalate with a mixture of the two amines would likely lead to a mixture of symmetrical and unsymmetrical diamides, necessitating complex purification.

| Activated Precursor | Reagents | Key Features |

| Ethanedioyl dichloride | 1. Phenylamine, 2. Monoethanolamine | Highly reactive, requires careful control of stoichiometry and temperature. |

| Diethyl oxalate | 1. Phenylamine, 2. Monoethanolamine | Less reactive than acyl chloride, allows for stepwise synthesis of unsymmetrical diamides. |

Modern organic synthesis often utilizes coupling reagents to facilitate the direct formation of amide bonds from carboxylic acids and amines, avoiding the need to first prepare a more reactive derivative. These reagents activate the carboxylic acid in situ, allowing for mild and efficient reaction conditions.

For the synthesis of this compound, a stepwise approach using coupling reagents would be advantageous. First, ethanedioic acid would be reacted with one equivalent of phenylamine in the presence of a coupling reagent to form N-phenyloxalamic acid. This mono-amido carboxylic acid can then be isolated and subsequently coupled with monoethanolamine using another equivalent of a coupling reagent to form the final product.

A variety of coupling reagents are available, each with its own set of advantages. Carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are commonly used. peptide.com Phosphonium-based reagents such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective. peptide.com Uronium/aminium reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and low rates of racemization in peptide synthesis, and are equally applicable to general amide bond formation. peptide.com

| Coupling Reagent Class | Examples | General Reaction Conditions |

| Carbodiimides | DCC, DIC, EDC | Often used with additives like HOBt to suppress side reactions. |

| Phosphonium Reagents | BOP, PyBOP | High coupling efficiency. |

| Uronium/Aminium Reagents | HBTU, HATU | Very efficient, low racemization, suitable for sensitive substrates. |

Alternative Routes to Ethanediamide Core Structures

Beyond the classical activation and coupling methods, other synthetic strategies can be employed to construct the ethanediamide framework.

A direct synthesis from the constituent amines and a C2 source is an attractive, atom-economical approach. A notable sustainable method for synthesizing oxalamides is the acceptorless dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex. rsc.orgresearchgate.net While this method has been demonstrated for the synthesis of symmetrical oxalamides, a stepwise application could potentially be adapted for unsymmetrical products. rsc.org For instance, an initial dehydrogenative coupling of ethylene glycol and phenylamine could, in principle, lead to an intermediate that is then further reacted with monoethanolamine. However, controlling the selectivity in a one-pot reaction with two different amines would be challenging.

Direct synthesis of diamides from dicarboxylic acids and amines can also be achieved using heterogeneous Lewis acid catalysts such as Nb2O5. acs.orgnih.govnih.gov This method is advantageous as the catalyst is water- and base-tolerant and can be reused. acs.orgbuet.ac.bd A stepwise synthesis, starting with the reaction of ethanedioic acid and phenylamine, followed by the reaction with monoethanolamine in the presence of the catalyst, could be a viable route.

Carbonylation reactions, which involve the introduction of a carbonyl group (CO), offer another powerful tool for amide synthesis. Palladium-catalyzed carbonylation reactions are particularly well-developed. nih.govnih.govacs.org An aminocarbonylation approach could be envisioned where an aryl halide, such as iodobenzene, is subjected to a palladium-catalyzed reaction with carbon monoxide and monoethanolamine to form N-(2-hydroxyethyl)benzamide. Subsequent functionalization of the aromatic ring and further elaboration to the ethanediamide structure would be a multi-step and likely complex process.

A more direct approach would be the oxidative carbonylation of amines. rsc.org This method can form oxalamides from amines and carbon monoxide. While typically used for symmetrical diamides, a mixed-amine system under carefully controlled conditions might offer a pathway to the unsymmetrical product, though selectivity would be a major hurdle.

| Alternative Method | Key Features | Potential for this compound |

| Dehydrogenative Coupling | Uses ethylene glycol as a C2 source, environmentally benign. rsc.org | Stepwise approach may be feasible but challenging to control selectivity. |

| Heterogeneous Catalysis | Reusable, water-tolerant catalysts like Nb2O5. acs.org | Amenable to stepwise synthesis from ethanedioic acid and amines. |

| Carbonylation Reactions | Direct incorporation of a carbonyl group. nih.gov | A multi-step process for this specific target, with potential selectivity issues in a direct approach. |

Protecting Group Strategies for Hydroxyl and Amine Functionalities

In the synthesis of this compound, the hydroxyl group of ethanolamine (B43304) and the secondary amine functionalities are susceptible to undesired reactions. Protecting groups are therefore employed to temporarily mask these reactive sites, allowing for controlled transformations elsewhere in the molecule. organic-chemistry.orgcem.com The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its removal without affecting the rest of the molecule.

Common protecting groups for hydroxyl groups include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) and benzyl ethers (Bn). For amines, carbamates such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) are frequently used. tcichemicals.com

An orthogonal protection scheme is crucial when a molecule contains multiple functional groups that need to be deprotected at different stages of a synthesis. organic-chemistry.orgnih.govresearchgate.net This strategy involves using protecting groups that can be removed under distinct, non-interfering conditions. organic-chemistry.orgnih.govresearchgate.netub.edu For the synthesis of this compound, one might need to differentiate between the amine of the ethanolamine moiety and the hydroxyl group.

For instance, the amine could be protected with a base-labile Fmoc group, while the hydroxyl group is protected with an acid-labile tert-butyl (tBu) ether or a fluoride-labile silyl ether. This allows for the selective deprotection of the amine to form the first amide bond, followed by manipulation of the second half of the molecule, and subsequent removal of the hydroxyl protecting group at a later stage. The compatibility between different protecting groups is essential for the success of the synthesis. nih.govresearchgate.net

Below is a table illustrating potential orthogonal protecting group pairs for the hydroxyl and amine functionalities present in the precursors to this compound.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

| Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc, Cbz, Silyl Ethers |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz, Silyl Ethers, tBu |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Silyl Ethers |

| Hydroxyl | tert-Butyldimethylsilyl Ether | TBDMS | Fluoride Ion (e.g., TBAF) | Boc, Fmoc, Cbz, tBu |

| Hydroxyl | tert-Butyl Ether | tBu | Strong Acid (e.g., TFA) | Fmoc, Cbz, Silyl Ethers |

| Hydroxyl | Benzyl Ether | Bn | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Silyl Ethers |

Selective deprotection is the practical application of an orthogonal strategy, where specific reagents are used to remove one protecting group while others remain intact. organic-chemistry.org The conditions for these deprotection steps must be chosen carefully to avoid partial cleavage of other groups or degradation of the target molecule.

Acidic Cleavage : Boc and tBu groups are typically removed using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM). organic-chemistry.org

Basic Cleavage : The Fmoc group is labile to basic conditions and is commonly removed with a solution of 20% piperidine in dimethylformamide (DMF). researchgate.net

Hydrogenolysis : Cbz and Bn groups are cleaved by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is considered mild and highly selective.

Fluoride-mediated Cleavage : Silyl ethers like TBDMS are selectively cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF). tcichemicals.com

The following table summarizes the reagents and typical conditions for the selective removal of common protecting groups relevant to the synthesis of the target compound.

| Protecting Group | Reagent(s) | Typical Conditions |

| Boc | Trifluoroacetic Acid (TFA) | DCM, Room Temperature |

| Fmoc | Piperidine | 20% in DMF, Room Temperature |

| Cbz | H₂, Palladium on Carbon (Pd/C) | Methanol (B129727) or Ethyl Acetate (B1210297), RT |

| TBDMS | Tetrabutylammonium Fluoride (TBAF) | THF, Room Temperature |

| tBu | Trifluoroacetic Acid (TFA) | DCM, Room Temperature |

| Bn | H₂, Palladium on Carbon (Pd/C) | Methanol or Ethyl Acetate, RT |

Optimization of Reaction Conditions and Yields

The formation of amide bonds is a cornerstone of organic synthesis. bohrium.com The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be activated. Common methods include conversion to an acyl chloride or the use of coupling reagents. fishersci.co.uk The synthesis of this compound would likely proceed via the reaction of a derivative of oxalic acid (e.g., oxalyl chloride or ethyl oxalyl chloride) with aniline (B41778) and protected ethanolamine in a sequential manner.

The choice of solvent is critical as it can significantly influence reaction rates, yields, and even the reaction pathway. nih.gov For amide bond formation, polar aprotic solvents are generally preferred because they can dissolve the reactants and intermediates without interfering with the reaction.

Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile. fishersci.co.uk The selection depends on the solubility of the starting materials and the coupling reagents used. For instance, reactions involving acyl chlorides are often performed in aprotic solvents like DCM or THF in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. fishersci.co.uk Recent studies have also explored greener reaction media, including aqueous micellar solutions, which can facilitate amide bond formation at room temperature. acs.orgnih.gov The solvent can play a crucial role in the outcome, with some protocols showing high selectivity for amidation versus other side reactions based on the solvent used. nih.gov

The table below outlines solvents commonly used in amide synthesis and their relevant properties.

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |

| Dichloromethane (DCM) | 9.1 | 39.6 | Good solvent for many organic compounds; aprotic. |

| Tetrahydrofuran (THF) | 7.5 | 66 | Aprotic ether; can coordinate with Lewis acids. |

| Dimethylformamide (DMF) | 36.7 | 153 | Highly polar aprotic; excellent solvating power. |

| Acetonitrile (MeCN) | 37.5 | 81.6 | Polar aprotic; often used with peptide coupling reagents. |

| Toluene | 2.4 | 110.6 | Nonpolar; can be used for azeotropic removal of water. |

Temperature is a key parameter in controlling the rate and selectivity of amide synthesis. Reactions involving highly reactive species like acyl chlorides are often initiated at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic reaction and minimize side-product formation. Most modern coupling reactions are designed to proceed efficiently at room temperature. fishersci.co.ukorganic-chemistry.org

While high temperatures (often above 100 °C) can be used for direct amidation or in dehydrogenative coupling methods, these conditions are generally not required when using activated carboxylic acid derivatives and can lead to degradation or racemization if chiral centers are present. acs.org For the synthesis of this compound, maintaining a temperature between 0 °C and room temperature would likely be optimal.

Atmospheric pressure is typically sufficient for most amide coupling reactions in the liquid phase. Elevated pressure is not a standard variable for optimization unless dealing with highly volatile reagents or specific catalytic gas-phase reactions.

While traditional methods may use stoichiometric activating agents, significant progress has been made in developing catalytic systems for amide bond formation. However, in the context of synthesizing a specific molecule like this compound, "catalyst systems" more commonly refer to coupling reagents and their additives which are used in stoichiometric amounts but facilitate the reaction.

These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine. fishersci.co.uk

Carbodiimides : Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with carboxylic acids to form a reactive O-acylisourea intermediate. fishersci.co.uk To suppress side reactions and improve yields, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.

Onium Salts : Phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HBTU, HATU) are highly efficient coupling reagents derived from HOBt and HOAt, respectively. fishersci.co.uk They are known for fast reaction times and high yields, making them popular in peptide synthesis, which can be adapted for general amide synthesis. fishersci.co.uk

Boronic Acid Catalysts : Certain boronic acid derivatives have been shown to be effective catalysts for direct amidation at room temperature, offering a milder alternative to high-temperature methods. organic-chemistry.org

The table below compares various coupling systems used for amide bond formation.

| Coupling System | Reagent(s) | Byproduct | Advantages | Disadvantages |

| Carbodiimide | EDC, DCC (+ HOBt) | Substituted Urea | Inexpensive, effective | DCC byproduct (DCU) is poorly soluble |

| Phosphonium Salt | PyBOP | Phosphine Oxide | High efficiency, low racemization | Higher cost |

| Uronium/Aminium Salt | HATU, HBTU | Tetramethylurea | Very rapid, high yields | Higher cost, can be moisture sensitive |

| Boronic Acid | Arylboronic acids | Water | Catalytic, mild conditions | May have limited substrate scope |

Purification and Isolation Techniques in Synthetic Protocols

The purification and isolation of this compound from a crude reaction mixture are critical steps to ensure the final product meets the required purity standards. The primary techniques employed for this purpose are chromatographic separations and recrystallization or precipitation methods.

Chromatographic Separations

Chromatographic techniques are powerful tools for separating the target compound from unreacted starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is a particularly effective method. For compounds with structural similarities to this compound, such as aromatic and hydroxyethyl-containing amides, reverse-phase HPLC is often utilized.

In a typical reverse-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. For instance, a C18 column could be employed with a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile or methanol. sielc.com An acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), is often added to the mobile phase to improve peak shape and resolution by ensuring the analytes are in a consistent protonation state. sielc.com

The separation is based on the differential partitioning of the components between the stationary and mobile phases. The more polar impurities will elute earlier, while the desired, relatively less polar this compound will have a longer retention time. The specific conditions, including the column type, mobile phase composition, flow rate, and detection wavelength (typically in the UV range for aromatic compounds), would be optimized to achieve the best separation. sielc.com

Table 1: Illustrative HPLC Parameters for Separation of Related Amide Compounds

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) sielc.com | Provides a nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid sielc.com | The gradient of organic solvent allows for the elution of compounds with varying polarities. Acid ensures consistent protonation. |

| Flow Rate | 1.0 mL/min sielc.com | Controls the speed of the mobile phase through the column, affecting resolution and analysis time. |

| Detection | UV at 210-254 nm sielc.com | The aromatic phenyl group in the target molecule allows for sensitive detection using UV absorbance. |

| Injection Volume | 5-10 µL | The amount of the crude sample introduced into the system. |

Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of the reaction and for preliminary purification assessments. researchgate.net It can help in identifying a suitable solvent system for column chromatography.

Recrystallization and Precipitation Methods

Recrystallization is a fundamental technique for purifying solid organic compounds. mt.com The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. mt.com

The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. mt.com The ideal solvent is one in which the target compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures. As the solution is gradually cooled, the solubility of this compound decreases, leading to the formation of pure crystals. mt.com The impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent is crucial and can be determined through small-scale screening. Potential solvents could include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or aqueous mixtures. Once crystallization is complete, the pure crystals are isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. For some compounds, the addition of a seed crystal can induce crystallization. google.com

Precipitation is another method that can be employed, often by changing the solvent composition to reduce the solubility of the desired product. For example, if the compound is soluble in one solvent but insoluble in another (an anti-solvent), the addition of the anti-solvent to a solution of the compound can cause it to precipitate out, leaving more soluble impurities behind. mt.com

Mechanistic Studies of Amide Bond Formation Relevant to this compound

The formation of the two amide bonds in this compound is a cornerstone of its synthesis. This transformation is typically achieved through nucleophilic acyl substitution reactions.

Nucleophilic Acyl Substitution Mechanisms

The synthesis of an ethanediamide structure involves the reaction of an amine with a carboxylic acid derivative. A plausible synthetic route could involve the reaction of aniline with an activated derivative of oxalic acid, followed by reaction with 2-aminoethanol, or vice-versa. The most common mechanism for this type of amide bond formation is nucleophilic acyl substitution. masterorganicchemistry.comuomustansiriyah.edu.iqvanderbilt.edu

This mechanism generally proceeds in two steps: masterorganicchemistry.comvanderbilt.edulibretexts.org

Nucleophilic Addition: The nitrogen atom of the amine (e.g., aniline or 2-aminoethanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the carboxylic acid derivative (e.g., an acyl chloride or an ester of oxalic acid). This results in the formation of a tetrahedral intermediate where the carbonyl oxygen atom carries a negative charge. uomustansiriyah.edu.iqlibretexts.orglibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond (the carbonyl group), and in the process, a leaving group is expelled. masterorganicchemistry.comuomustansiriyah.edu.iqlibretexts.org The nature of the leaving group depends on the starting carboxylic acid derivative. For an acyl chloride, the leaving group is a chloride ion; for an ester, it is an alkoxide ion.

Table 2: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution

| Carboxylic Acid Derivative | Leaving Group | Relative Reactivity |

|---|---|---|

| Acyl Chloride | Cl⁻ | Highest |

| Acid Anhydride (B1165640) | RCOO⁻ | High |

| Ester | RO⁻ | Moderate |

| Carboxylic Acid | OH⁻ | Low (requires activation) |

| Amide | NH₂⁻ | Lowest |

Role of Intermediates in Reaction Progression

In the synthesis of this compound, two such tetrahedral intermediates would form sequentially for the formation of the two amide bonds. The progression of the reaction can be visualized as follows, assuming a stepwise reaction with an activated oxalic acid derivative (e.g., oxalyl chloride):

Formation of the first amide bond: Aniline attacks one of the acyl carbons of oxalyl chloride, forming a first tetrahedral intermediate which then collapses to form N-phenyloxamoyl chloride, eliminating a chloride ion.

Formation of the second amide bond: 2-Aminoethanol then attacks the remaining acyl chloride group of N-phenyloxamoyl chloride. This leads to a second tetrahedral intermediate.

Final Product Formation: This second intermediate collapses, eliminating the final chloride ion, to yield the desired product, this compound.

The reaction conditions, such as the presence of a base (like pyridine (B92270) or triethylamine), are often important. The base can neutralize the acidic byproduct (e.g., HCl if an acyl chloride is used) and can also act as a catalyst by deprotonating the amine nucleophile, increasing its nucleophilicity. uomustansiriyah.edu.iq

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the number, type, and connectivity of atoms.

Proton (¹H) NMR Spectroscopic Analysis

A comprehensive search of scientific databases and literature did not yield specific experimental or predicted ¹H NMR data for N-(2-hydroxyethyl)-N'-phenylethanediamide. This information is crucial for assigning the proton environments within the molecule, including the aromatic protons of the phenyl group, the methylene (B1212753) protons of the ethanediamide backbone and the hydroxyethyl (B10761427) moiety, and the protons of the amide and hydroxyl groups.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Similarly, specific ¹³C NMR data for this compound could not be located in the available resources. This technique is essential for identifying all unique carbon atoms in the molecule, from the carbonyl carbons of the diamide (B1670390) to the carbons of the phenyl ring and the ethyl groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, connecting the adjacent methylene groups in the hydroxyethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning the protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is critical for piecing together the entire molecular skeleton, such as connecting the phenyl group to the amide nitrogen.

Regrettably, no specific 2D NMR data for this compound is publicly available at this time.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

An extensive search did not uncover any published FTIR spectra for this compound. An FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amides, the O-H stretch of the alcohol, C=O stretching of the amide carbonyls, C-N stretching, and the aromatic C-H and C=C stretching of the phenyl group.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy complements FTIR by providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. However, no specific Raman spectroscopic data for this compound could be found in the course of this review.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragment ions.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an analyte, which allows for the determination of its elemental composition. For this compound, HRMS is crucial for confirming its chemical formula, C10H12N2O3. Techniques like time-of-flight (TOF) or Orbitrap mass analyzers can achieve the mass accuracy required for this purpose. copernicus.org The precise mass measurement distinguishes the target compound from other molecules that may have the same nominal mass but a different elemental formula.

The expected HRMS data for the protonated molecule [M+H]+ is presented below.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C10H12N2O3 |

| Molecular Weight (Nominal) | 208 |

| Monoisotopic Mass | 208.0848 g/mol |

| Protonated Ion [M+H]+ | C10H13N2O3+ |

| Calculated m/z of [M+H]+ | 209.0921 |

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable information about the molecule's connectivity and substructures. For this compound ([M+H]+, m/z 209.0921), collision-induced dissociation (CID) would likely induce cleavage at the most labile bonds, primarily the amide linkages. nih.gov

The fragmentation of aromatic amides often involves the cleavage of the N-CO bond, leading to the formation of stable acylium cations. nih.govyoutube.com In this molecule, two primary fragmentation routes are anticipated:

Cleavage of the N-(phenyl) amide bond: This would result in the loss of aniline (B41778) (C6H7N) and the formation of a protonated N-(2-hydroxyethyl)oxalamic acid fragment.

Cleavage of the N-(2-hydroxyethyl) amide bond: This pathway would lead to the loss of 2-aminoethanol (C2H7NO) and the formation of a protonated N-phenyloxalamic acid fragment.

Further fragmentation could involve the loss of small neutral molecules such as water (H2O) from the hydroxyethyl group or carbon monoxide (CO) from the acylium ions. rsc.orglibretexts.org The fragmentation of N-phenyl amides can also be influenced by the position of substituents and may involve complex rearrangements. acs.orgresearchgate.netacs.org

Table 2: Predicted MS/MS Fragmentation Ions for Protonated this compound

| Predicted m/z | Proposed Fragment Formula | Description of Neutral Loss |

|---|---|---|

| 148.0655 | C7H8NO2+ | Loss of 2-aminoethanol (C2H7NO) |

| 117.0502 | C5H7N2O2+ | Loss of Phenyl group (C6H5) |

| 116.0342 | C3H6NO3+ | Loss of Aniline (C6H7N) |

| 93.0578 | C6H7N+ | Aniline fragment |

| 92.0500 | C6H6N+ | Anilide fragment researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. uwaterloo.cayoutube.com This technique can reveal precise bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. carleton.edu

The process begins with the growth of a high-quality single crystal of this compound, typically with dimensions of 0.1-0.4 mm. uwaterloo.ca This crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. carleton.edunih.gov The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. nih.gov

As the crystal is rotated, a series of diffraction patterns are collected on a detector. youtube.com The positions and intensities of the diffracted spots are processed to determine the unit cell dimensions and the space group of the crystal. carleton.edu The collected intensity data is then used to solve the crystal structure, typically using direct methods or Patterson methods, which generates an initial electron density map. nih.gov This initial model is subsequently refined using least-squares procedures to yield the final, precise atomic positions and structural parameters. researchgate.net

Table 3: General Parameters in Single-Crystal X-ray Data Collection and Refinement

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, triclinic) describes the symmetry of the unit cell. researchgate.net |

| Space Group | The space group provides a complete description of the symmetry elements within the crystal. nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths and angles that define the repeating unit of the crystal lattice. |

| Data Collection Temperature | The temperature at which the diffraction data was collected, typically low to reduce atomic motion. nih.gov |

| Resolution (Å) | A measure of the level of detail obtained in the electron density map. |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. nih.gov |

The solid-state structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The molecule contains three hydrogen bond donors (one hydroxyl -OH group and two amide N-H groups) and at least three prominent acceptors (two carbonyl C=O groups and the hydroxyl oxygen).

This functionality allows for the formation of robust supramolecular synthons, such as the common amide-amide N-H···O=C hydrogen bonds that can form chains or tapes. iucr.orgresearchgate.net The hydroxyl group can act as both a donor (O-H···O) and an acceptor (N-H···O), potentially linking these primary amide chains together. doi.org Furthermore, the phenyl ring can participate in π-π stacking or C-H···π interactions, adding further stability to the crystal lattice. rsc.orgdcu.ieacs.org Analysis of the crystal packing reveals how these individual interactions cooperate to build the three-dimensional architecture. nih.gov

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Motif |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Carbonyl O | Chains/Tapes iucr.org |

| Hydrogen Bond | Amide N-H | Hydroxyl O | Cross-linking |

| Hydrogen Bond | Hydroxyl O-H | Carbonyl O | Cross-linking |

| Hydrogen Bond | Hydroxyl O-H | Hydroxyl O | Dimer/Chain formation |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Offset or face-to-face stacking acs.org |

| C-H···π Interaction | Aliphatic C-H | Phenyl Ring | Stabilization of packing |

| C-H···O Interaction | Phenyl/Aliphatic C-H | Carbonyl O | Weak stabilizing interactions dcu.ie |

Chiroptical Spectroscopies (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and thus will not exhibit a response in chiroptical spectroscopy techniques such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD). These methods are exclusively used for the analysis of chiral molecules, as they measure the differential absorption of left and right circularly polarized light.

Should a chiral center be introduced into the molecule, for example, by replacing the ethanolamine (B43304) moiety with a chiral amino alcohol like (R)-alaninol, the resulting derivative would be chiral. Chiroptical spectroscopy could then be a powerful tool for assigning the absolute configuration of the new stereocenter and for studying its conformational behavior in solution.

An extensive search for scientific literature and spectroscopic data concerning the chemical compound This compound has revealed no specific research findings related to its advanced structural elucidation or characterization by Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

While the principles of ECD and VCD are well-established for the stereochemical analysis of chiral molecules, their specific application to this compound has not been documented in the accessible scientific literature. Methodologies for determining absolute configuration and conformational analysis using ECD and VCD have been successfully applied to a wide range of other organic molecules, but data for the target compound is absent.

Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific analysis for this compound as outlined in the prompt.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations for Conformational Sampling

While quantum chemical methods are excellent for calculating properties of static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and conformational changes over time. ethz.chfigshare.com

MD simulations rely on a "force field," which is a set of mathematical functions and parameters that describe the potential energy of a system as a function of the atomic coordinates. ethz.ch The accuracy of an MD simulation is highly dependent on the quality of the force field used. nih.gov

For a novel or less-common molecule like N-(2-hydroxyethyl)-N'-phenylethanediamide, a specific force field may need to be developed or validated. This process typically involves:

Parameter Assignment: Using generalized force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) as a starting point. researchgate.net

Parameter Optimization: Refining specific parameters, particularly for dihedral angles that govern conformational changes, by fitting them to high-level quantum mechanics calculations. frontiersin.org

Validation: Testing the new force field by comparing simulated properties (e.g., liquid density, heat of vaporization) against experimental data or quantum chemical results.

Table 4: Typical Components of a Molecular Mechanics Force Field

| Interaction Term | Functional Form (Example) | Description |

|---|---|---|

| Bond Stretching | E = k(r - r₀)² | Energy associated with stretching a covalent bond. |

| Angle Bending | E = k(θ - θ₀)² | Energy associated with changing the angle between three bonded atoms. |

| Torsional (Dihedral) | E = Σ Vₙ[1 + cos(nφ - γ)] | Energy associated with rotation around a central bond. |

| van der Waals | Lennard-Jones Potential | Short-range repulsive and attractive non-bonded interactions. |

| Electrostatic | Coulomb's Law | Long-range interactions between atomic partial charges. |

The conformation of a flexible molecule can be significantly influenced by its solvent environment. aip.org MD simulations are particularly well-suited to investigate these effects by modeling the explicit interactions between the solute (this compound) and solvent molecules. ucsb.edu

Two common approaches to model solvent effects are:

Explicit Solvent Models: The solute molecule is placed in a simulation box filled with a large number of individual solvent molecules (e.g., water, ethanol). This approach provides the most detailed and accurate picture of solute-solvent interactions, such as hydrogen bonding. acs.org

By running simulations in different solvents, researchers can determine how factors like solvent polarity and hydrogen-bonding capacity affect the conformational equilibrium and dynamics of the molecule. rsc.org

Table 5: Illustrative Solvent Effect on a Molecular Property (e.g., Radius of Gyration)

| Solvent | Dielectric Constant | Average Radius of Gyration (Å) (Illustrative) | Interpretation |

|---|---|---|---|

| n-Heptane | 1.9 | 4.5 | Molecule may adopt a more compact conformation due to intramolecular H-bonds. |

| Chloroform | 4.8 | 4.8 | Slightly more extended conformation. |

| Methanol (B129727) | 32.7 | 5.2 | Solvent H-bonding disrupts intramolecular bonds, leading to a more extended structure. |

| Water | 80.1 | 5.5 | Strong solute-solvent interactions favor an open, extended conformation. |

Molecular Modeling and Docking Studies (focused on chemical interactions, not biological effect)

Molecular modeling and docking are powerful computational tools used to predict the three-dimensional structure of a molecule and its interactions with other molecules. These techniques are crucial for understanding the chemical behavior of a compound and for designing new molecules with specific properties.

A hypothetical docking study of this compound with a generic receptor site could reveal key interactions, as outlined in the table below.

| Interaction Type | Potential Interacting Groups on this compound | Potential Receptor Residues |

| Hydrogen Bonding | Hydroxyl (-OH) group, Amide (N-H) groups, Carbonyl (C=O) groups | Serine, Threonine, Aspartate, Glutamate |

| Pi-Pi Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Phenyl ring, Ethyl backbone | Leucine, Isoleucine, Valine |

Table 1: Hypothetical Docking Interactions for this compound

Ligand-receptor interaction modeling aims to elucidate the mechanisms governing the binding of a ligand to a receptor. This can involve understanding the chemical reactions that may occur during the formation and decay of the ligand-receptor complex. nsc.ru One hypothesis in this area is that ligand-receptor binding can involve chemical reactions between the ligand and amino acid residues at the binding site of a receptor. nsc.ru

For a compound like this compound, which contains potential N,O-donor atoms, modeling its coordination chemistry with metal ions would be of interest. The amide and hydroxyl groups can act as coordination sites for metal ions, forming stable complexes. Computational methods can be used to predict the geometry of these complexes and the nature of the metal-ligand bonds.

General principles of ligand-receptor interactions that would be relevant for modeling this compound include:

Affinity: The strength of the binding between the ligand and the receptor.

Specificity: The ability of the receptor to bind to a single, specific ligand.

Cooperativity: How the binding of one ligand molecule influences the binding of subsequent ligand molecules.

Predictive modeling of synthetic pathways, often referred to as retrosynthesis, is a rapidly advancing field that utilizes artificial intelligence (AI) and machine learning to identify potential routes for synthesizing a target molecule. arxiv.orgnih.gov These computational tools can significantly accelerate the process of chemical synthesis by suggesting viable reaction pathways. cosmeticsandtoiletries.com

For a molecule like this compound, a predictive model would start with the target structure and work backward, proposing a series of "disconnections" at strategic bonds to identify simpler precursor molecules. This process is repeated until commercially available starting materials are reached.

A hypothetical retrosynthetic analysis for this compound might suggest the following key disconnection:

| Target Molecule | Key Disconnection | Precursor Molecules |

| This compound | Amide bond between the ethanediamide core and aniline (B41778) | N-(2-hydroxyethyl)oxamide and Aniline |

| This compound | Amide bond between the ethanediamide core and ethanolamine (B43304) | N-phenyloxamide and Ethanolamine |

Table 2: Hypothetical Retrosynthetic Disconnections for this compound

Research on Derivatives and Analogues of N 2 Hydroxyethyl N Phenylethanediamide

Design and Synthesis of N-(2-hydroxyethyl)-N'-phenylethanediamide Analogues

The synthesis of analogues of this compound can be approached through several strategic modifications to its core structure. These modifications typically target the phenyl moiety, the ethanediamide linker, and the terminal hydroxyl group.

Modifications of the Phenyl Moiety (e.g., substitution, ring variations)

Modifications to the phenyl group are a common strategy to alter the electronic and steric properties of the molecule. Introducing substituents onto the phenyl ring can significantly influence the compound's reactivity and interactions with other molecules. For instance, electron-donating groups (e.g., -OCH3, -CH3) can increase electron density in the ring, potentially affecting the reactivity of the adjacent amide. Conversely, electron-withdrawing groups (e.g., -NO2, -Cl) can decrease electron density.

The synthesis of such analogues would typically involve starting with a substituted aniline (B41778) derivative, which is then reacted with an appropriate acylating agent to form the ethanediamide structure. For example, reacting a substituted aniline with an oxalyl chloride derivative can yield the desired N'-substituted ethanediamide.

| Substitution Position | Substituent | Expected Electronic Effect |

| para | -NO2 | Strong electron-withdrawing |

| meta | -Cl | Inductive electron-withdrawing |

| ortho | -OCH3 | Resonance electron-donating |

| para | -CH3 | Inductive electron-donating |

Ring variations involve replacing the phenyl ring with other aromatic or heteroaromatic systems. For example, a pyridine (B92270) or thiophene (B33073) ring could be incorporated to introduce different electronic properties and potential new binding interactions.

Alterations to the Ethanediamide Linker

For instance, replacing the ethanediamide with a longer diamide (B1670390) linker, such as propanediamide or butanediamide, would increase the flexibility of the molecule. This could be achieved by using malonyl chloride or succinyl chloride, respectively, in the acylation step. Introducing substituents on the carbons of the ethanediamide backbone could also create steric hindrance and influence the preferred conformation of the molecule.

Derivatization of the Hydroxyl Group (e.g., esters, ethers)

The terminal hydroxyl group is a prime site for derivatization due to its reactivity. It can be converted into a variety of functional groups, such as esters and ethers, to modify the compound's polarity, solubility, and chemical reactivity.

Esterification can be achieved by reacting the parent compound with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. researchgate.net This transformation would introduce an ester functional group, which can alter the compound's susceptibility to hydrolysis.

| Reagent | Derivative Type | Potential Property Change |

| Acetyl chloride | Acetate (B1210297) ester | Increased lipophilicity |

| Benzoyl chloride | Benzoate ester | Increased steric bulk and lipophilicity |

| Methyl iodide (in presence of a base) | Methyl ether | Removal of hydrogen bond donating ability |

| Ethyl bromoacetate | Carboxymethyl ether | Introduction of an acidic moiety |

Etherification, typically carried out using an alkyl halide in the presence of a strong base (Williamson ether synthesis), would replace the hydroxyl proton with an alkyl or aryl group. This modification removes the hydrogen-bond donating capability of the hydroxyl group and can significantly impact solubility.

Stereochemical Considerations in Analogue Synthesis

While this compound itself is achiral, the introduction of chiral centers during the synthesis of its analogues can lead to stereoisomers with distinct properties. For example, if a substituent is introduced on the ethanediamide linker, or if a chiral starting material is used for the phenyl moiety (e.g., a chiral amine), enantiomers or diastereomers could be formed.

It is crucial to control the stereochemistry during synthesis, which can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting with enantiomerically pure precursors. The separation of stereoisomers can be accomplished using techniques such as chiral chromatography. The different spatial arrangements of atoms in stereoisomers can lead to significant differences in their chemical and biological activities.

Structure-Reactivity/Property Relationship Studies

Understanding the relationship between the structure of this compound analogues and their chemical reactivity is a fundamental goal of this area of research. By systematically modifying the structure and observing the resulting changes in reactivity, predictive models can be developed.

Impact of Structural Changes on Chemical Reactivity

The chemical reactivity of this compound and its analogues is influenced by the electronic and steric effects of their constituent parts.

Phenyl Moiety Modifications: The nature of substituents on the phenyl ring directly impacts the nucleophilicity of the adjacent amide nitrogen. Electron-donating groups increase the electron density, making the nitrogen more nucleophilic and potentially more susceptible to reactions such as alkylation. Conversely, electron-withdrawing groups decrease its nucleophilicity. The reactivity of the aromatic ring itself towards electrophilic aromatic substitution will also be governed by these substituents.

Ethanediamide Linker Alterations: The amide bonds of the ethanediamide linker are susceptible to hydrolysis under acidic or basic conditions. Changing the length or substitution pattern of the linker can affect the rate of this hydrolysis due to steric hindrance or altered electronic effects. The rigidity of the linker can also influence the accessibility of the amide bonds to reagents.

Hydroxyl Group Derivatization: The reactivity of the molecule is significantly altered by derivatization of the hydroxyl group. Ester derivatives, for example, introduce a new site for nucleophilic attack and are susceptible to hydrolysis back to the alcohol. Ether derivatives are generally more chemically stable than esters. The reactivity of acrylamide-based derivatives with soft nucleophiles like thiols has been noted in related systems. nih.gov For instance, N-(2-hydroxyethyl) acrylamide (B121943) can participate in polymerization reactions. rsc.orgnih.gov

| Structural Modification | Potential Impact on Reactivity | | :--- | :--- | :--- | | Electron-withdrawing group on phenyl ring | Decreased nucleophilicity of adjacent amide nitrogen | | Lengthening of the diamide linker | Increased flexibility, potentially altered hydrolysis rate | | Conversion of hydroxyl to an ester | Introduction of a hydrolyzable group | | Conversion of hydroxyl to an ether | Increased chemical stability compared to the alcohol |

Systematic studies of these structural modifications allow for the fine-tuning of the chemical properties of this compound analogues for various potential applications.

Correlation of Molecular Structure with Advanced Spectroscopic Signatures

The precise characterization of this compound derivatives is crucial for understanding their structure-activity relationships. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, provide detailed insights into the molecular architecture of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental tools for elucidating the structure of this compound analogues. The chemical shifts, coupling constants, and signal multiplicities provide a wealth of information about the electronic environment and connectivity of atoms within the molecule.

In analogues of this compound, the protons of the hydroxyethyl (B10761427) group typically exhibit characteristic signals. For instance, in the related compound N,N-bis(2-hydroxyethyl)acetamide, the two hydroxyethyl groups are non-equivalent due to restricted rotation around the amide bond, leading to distinct signals for the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms. st-andrews.ac.uk This phenomenon is expected to be observed in this compound derivatives as well.

The aromatic protons on the phenyl ring will show specific splitting patterns depending on the substitution. For example, a para-substituted phenyl ring will typically display two doublets, while a meta-substituted ring will show a more complex pattern of four distinct signals. The amide (N-H) protons are also key diagnostic signals, often appearing as broad singlets or triplets depending on coupling with adjacent protons.

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of these compounds, confirming their elemental composition and providing clues about their structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas.

The fragmentation of this compound analogues under mass spectrometric conditions would likely involve cleavage of the amide bonds and the ethanediamide backbone, as well as loss of the hydroxyethyl group. The specific fragmentation pattern can serve as a fingerprint for a particular analogue.

X-ray Crystallography:

Single-crystal X-ray crystallography offers the most definitive three-dimensional structural information. For related ethanediamide (oxanilide) structures, such as N,N′-bis(2-acetylphenyl)ethanediamide, X-ray diffraction studies have revealed a trans configuration of the ethanediamide unit. researchgate.netresearchgate.net These studies also detail intramolecular hydrogen bonding, which plays a significant role in stabilizing the molecular conformation. researchgate.netresearchgate.net It is anticipated that analogues of this compound would adopt similar planar or near-planar conformations of the central diamide bridge, influenced by the nature and position of substituents on the phenyl ring and any modifications to the hydroxyethyl moiety.

| Spectroscopic Technique | Key Structural Insights for this compound Analogues |

| ¹H NMR | - Chemical shifts and coupling constants of the hydroxyethyl protons- Splitting patterns of aromatic protons indicating substitution patterns- Position and multiplicity of amide proton signals |

| ¹³C NMR | - Chemical shifts of carbonyl carbons in the ethanediamide backbone- Resonances of aromatic carbons reflecting electronic effects of substituents- Signals for the methylene carbons of the hydroxyethyl group |

| Mass Spectrometry (MS) | - Determination of molecular weight and confirmation of molecular formula (HRMS)- Characteristic fragmentation patterns involving amide bond cleavage and loss of functional groups |

| X-ray Crystallography | - Definitive 3D molecular structure and conformation- Inter- and intramolecular hydrogen bonding interactions- Crystal packing and supramolecular assembly |

Combinatorial Chemistry Approaches for Analogue Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of compounds, which is invaluable for screening and identifying new lead molecules in drug discovery. ijpsr.com Both solid-phase and solution-phase synthesis strategies can be employed to generate libraries of this compound analogues.

Solid-phase synthesis (SPS) offers significant advantages for library generation, including the use of excess reagents to drive reactions to completion and simplified purification procedures where unreacted reagents and byproducts are simply washed away from the resin-bound product. ijpsr.com

A potential solid-phase strategy for synthesizing a library of this compound analogues could involve the following steps:

Immobilization: An appropriately protected amino alcohol, such as a protected 2-aminoethanol derivative, is attached to a solid support (e.g., Wang resin or Rink amide resin).

First Acylation: The immobilized amino alcohol is then acylated with an oxalyl chloride derivative. Diversity at one side of the molecule can be introduced here by using a variety of substituted oxalyl chlorides.

Second Acylation (Amidation): The resulting resin-bound oxamic acid chloride is then reacted with a library of substituted anilines. This step introduces the second point of diversity.

Cleavage: The final products are cleaved from the solid support using an appropriate reagent, such as trifluoroacetic acid (TFA), to yield the desired library of this compound analogues.

This approach is analogous to the solid-phase synthesis of oxalic acid amide libraries, which has been successfully demonstrated. nih.gov The use of automated synthesizers can further enhance the efficiency of this process, allowing for the parallel synthesis of a large number of discrete compounds. uniroma1.it

| Solid-Phase Synthesis Step | Description | Potential for Diversity |

| Resin Loading | Attachment of a protected 2-aminoethanol to a solid support. | Variation in the amino alcohol component. |

| First Acylation | Reaction with an oxalyl chloride derivative. | Use of different substituted oxalyl chlorides. |

| Second Acylation | Reaction with a library of anilines. | A wide variety of commercially available anilines can be used. |

| Cleavage | Release of the final compounds from the resin. | - |

Solution-phase parallel synthesis combines the advantages of traditional solution-phase chemistry with the high-throughput nature of combinatorial approaches. ijpsr.com This method is particularly useful when reactions are not easily adaptable to solid-phase conditions or when larger quantities of the final compounds are required.

For the generation of an this compound analogue library, a solution-phase approach could proceed as follows:

Preparation of Oxamic Acid Esters: A library of substituted anilines is reacted with a suitable oxalyl monoester mono-chloride (e.g., ethyl oxalyl chloride) in parallel reaction vessels to generate a library of N-aryl oxamic acid ethyl esters.

Amidation: This library of esters is then reacted with 2-aminoethanol in parallel to form the final this compound analogues.

Purification: Purification of the final products can be streamlined using techniques such as automated flash chromatography or crystallization.

While purification can be more challenging than in solid-phase synthesis, the development of scavenger resins and other purification techniques has made solution-phase parallel synthesis a highly viable option for library generation. ijpsr.com This methodology has been successfully applied to the synthesis of various compound libraries. nih.gov

| Solution-Phase Synthesis Step | Description | Potential for Diversity |

| Oxamic Ester Formation | Parallel reaction of a library of anilines with an oxalyl monoester chloride. | A wide variety of anilines can be used to generate diverse intermediates. |

| Amidation | Parallel reaction of the oxamic ester library with 2-aminoethanol. | Different amino alcohols can be used to introduce further diversity. |

| Purification | Parallel purification of the final products. | - |

Coordination Chemistry of N 2 Hydroxyethyl N Phenylethanediamide As a Ligand

Ligand Design Principles for Amide and Hydroxyl-Containing Systems

The design of ligands containing both amide and hydroxyl functionalities is a strategic approach in coordination chemistry to create molecules with specific metal-binding properties. The interplay between the hard oxygen donors and the borderline nitrogen donors allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

N-(2-hydroxyethyl)-N'-phenylethanediamide possesses several potential coordination sites: the two amide carbonyl oxygen atoms, the two amide nitrogen atoms, and the oxygen atom of the hydroxyl group. The specific coordination mode depends on factors such as the nature of the metal ion, the pH of the solution, and the reaction conditions.

Commonly, the carbonyl oxygen and the hydroxyl oxygen are the primary donor sites. The amide nitrogen can also coordinate, particularly after deprotonation under basic conditions, which significantly enhances its donor capacity. This deprotonation is more likely to occur with transition metal ions that can stabilize the resulting negative charge. The ligand can thus act as a neutral, monoanionic, or even dianionic species.

Potential coordination modes include:

Bidentate (N,O) chelation: Involving one amide nitrogen (deprotonated) and the hydroxyl oxygen.

Bidentate (O,O) chelation: Involving a carbonyl oxygen and the hydroxyl oxygen.

Tridentate (O,N,O) chelation: Involving a carbonyl oxygen, a deprotonated amide nitrogen, and the hydroxyl oxygen.

Bridging coordination: The ligand can bridge two metal centers, with different donor atoms coordinating to each metal ion.

The phenyl group on one of the amide nitrogens introduces steric bulk, which can influence the geometry of the resulting metal complexes.

The ability of this compound to form chelate rings with a metal ion is a crucial factor in the stability of its complexes. The formation of five- or six-membered chelate rings is thermodynamically favored due to the chelate effect, which leads to enhanced stability compared to complexes with monodentate ligands. For this ligand, chelation involving the hydroxyl oxygen and an adjacent amide donor atom would result in a stable five-membered ring.

While this compound is an acyclic ligand, the principles of macrocyclic chemistry are relevant when considering the preorganization of the ligand for metal binding. The flexibility of the ethanediamide backbone allows it to adopt various conformations to accommodate the geometric preferences of different metal ions. Ligands that require minimal conformational change upon coordination generally form more stable complexes.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this ligand typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and the presence of a base are critical parameters that can influence the coordination mode and the final structure of the complex.

Transition metals, with their partially filled d-orbitals, readily form complexes with ligands containing N and O donor atoms.

Copper(II) Complexes: Cu(II) ions are known to form stable complexes with amide and alcohol donors. The synthesis would typically involve reacting a Cu(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, with the ligand in a solvent like methanol (B129727) or ethanol. The resulting complexes are often colored and can exhibit square planar or distorted octahedral geometries. Studies on similar ligands show that Cu(II) can promote the deprotonation of the amide nitrogen, leading to the formation of neutral chelate complexes. nih.gov

Nickel(II) Complexes: Ni(II) complexes with N,O-donor ligands can adopt various geometries, including square planar and octahedral. niscpr.res.inresearchgate.netsciepub.comnih.gov The synthesis is similar to that of Cu(II) complexes. The magnetic properties of the resulting Ni(II) complexes can provide valuable information about their geometry. For instance, square planar Ni(II) complexes are typically diamagnetic, while octahedral complexes are paramagnetic.

Palladium(II) Complexes: Pd(II) almost exclusively forms square planar complexes. The synthesis would likely involve the reaction of a palladium(II) salt, such as palladium(II) chloride, with the ligand. These complexes are of interest due to their potential applications in catalysis.

Zinc(II) Complexes: Zn(II), having a d10 electron configuration, typically forms tetrahedral or octahedral complexes and is colorless. The coordination is driven by electrostatic interactions and the formation of stable chelate rings.

A general synthetic procedure involves dissolving the metal salt and the ligand in a 1:1 or 1:2 metal-to-ligand molar ratio in a suitable solvent. The mixture is then stirred, often with gentle heating, for a period of time. If deprotonation of the amide is desired, a base such as sodium hydroxide (B78521) or triethylamine (B128534) is added. The resulting complex may precipitate from the solution upon cooling or after the addition of a less polar solvent.

Table 1: Representative Synthetic Conditions for Transition Metal Complexes

| Metal Ion | Typical Salt | Solvent | Base (if needed) | Expected Geometry |

|---|---|---|---|---|

| Cu(II) | Cu(OAc)2·H2O | Methanol/Ethanol | NaOH | Square Planar/Distorted Octahedral |

| Ni(II) | NiCl2·6H2O | Ethanol | Triethylamine | Square Planar/Octahedral |

| Pd(II) | PdCl2 | Acetonitrile | - | Square Planar |

| Zn(II) | Zn(NO3)2·6H2O | Methanol | - | Tetrahedral/Octahedral |

Main group metals can also form complexes with this compound, although their coordination chemistry is often less explored than that of transition metals. The coordination is primarily driven by the electrostatic attraction between the metal ion and the donor atoms of the ligand. The size and charge of the main group metal ion will significantly influence the coordination number and geometry of the resulting complex. For instance, smaller ions like Li+ might favor a lower coordination number, while larger ions like K+ could accommodate more donor atoms. nih.govacs.org The flexible nature of the ligand would allow it to adapt to the coordination preferences of various main group elements. acs.org

Characterization of Coordination Compounds

A variety of spectroscopic and analytical techniques are employed to characterize the metal complexes of this compound and to elucidate their structures.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The stretching frequencies of the C=O (amide I band) and N-H groups are particularly informative. Upon coordination of the carbonyl oxygen to a metal ion, the ν(C=O) band typically shifts to a lower frequency. A significant change in the N-H stretching vibration, or its disappearance, can indicate the coordination or deprotonation of the amide nitrogen. The appearance of new bands in the low-frequency region can be attributed to the formation of M-O and M-N bonds.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-d electronic transitions and charge transfer bands. These spectra are highly dependent on the geometry of the complex and the nature of the metal-ligand bonds. For example, the position and intensity of the d-d bands can help distinguish between octahedral and square planar geometries for Ni(II) complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Pd(II), Zn(II)), 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons near the coordination sites will be affected by the metal ion. For instance, the resonance of the -CH2- group adjacent to the hydroxyl group would be expected to shift upon coordination of the hydroxyl oxygen.

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of a complex, which is related to the number of unpaired electrons. It is particularly useful for characterizing complexes of paramagnetic metal ions like Cu(II) and Ni(II) and for distinguishing between different geometries (e.g., high-spin octahedral vs. low-spin square planar Ni(II)).

Table 2: Key Characterization Data and Their Interpretation

| Technique | Observable Change | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift of ν(C=O) to lower frequency | Coordination of carbonyl oxygen |

| Disappearance of ν(N-H) | Deprotonation and coordination of amide nitrogen | |

| Appearance of new bands at low frequency | Formation of M-O and M-N bonds | |

| UV-Vis Spectroscopy | Position and intensity of d-d bands | Elucidation of coordination geometry |

| NMR Spectroscopy | Shift in proton/carbon resonances | Identification of ligand binding sites |

| X-ray Crystallography | Bond lengths and angles | Definitive structural determination |

| Magnetic Susceptibility | Magnetic moment | Determination of unpaired electrons and geometry |

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the coordination chemistry of the specific compound “this compound” according to the requested outline.

The search for experimental data pertaining to the spectroscopic analysis, X-ray diffraction, stability, reactivity, and redox behavior of metal complexes formed with this compound did not yield specific research findings. While information is available for structurally related ligands, such as N-(2-hydroxyethyl)ethylenediamine and its derivatives, the strict requirement to focus solely on this compound cannot be met.

To provide a scientifically accurate and verifiable article, detailed experimental results from peer-reviewed studies are necessary. Without such sources, generating content for the specified sections would be speculative and would not adhere to the required standards of accuracy and authoritativeness.

Therefore, the article focusing on the coordination chemistry of this compound cannot be constructed at this time.

Supramolecular Chemistry and Non Covalent Interactions of N 2 Hydroxyethyl N Phenylethanediamide

Investigation of Hydrogen Bonding Networks

Hydrogen bonds are among the most critical non-covalent interactions that direct the self-assembly of molecules containing amide and hydroxyl groups. In N-(2-hydroxyethyl)-N'-phenylethanediamide, the presence of two amide groups and a terminal hydroxyl group provides multiple sites for both donating and accepting hydrogen bonds, leading to the potential for complex and robust networks.

The this compound molecule possesses two secondary amide (N-H) groups and a primary hydroxyl (O-H) group, all of which can act as hydrogen bond donors. The carbonyl (C=O) and hydroxyl oxygens, in turn, are effective hydrogen bond acceptors.

Intermolecular Hydrogen Bonding: The most prevalent hydrogen bonding motif in related N-phenylamides and oxamides is the formation of intermolecular N-H···O=C bonds. nih.govacs.orgnih.gov These interactions typically lead to the formation of one-dimensional chains or tapes, which can further assemble into two-dimensional sheets. nih.govmdpi.com In the case of this compound, it is highly probable that the amide N-H groups will form strong hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules.

Furthermore, the terminal hydroxyl group introduces additional possibilities for hydrogen bonding. The hydroxyl proton can form a strong O-H···O bond with either a carbonyl oxygen or the hydroxyl oxygen of an adjacent molecule. The hydroxyl oxygen can also act as a hydrogen bond acceptor for an amide N-H or another hydroxyl O-H group. This versatility in hydrogen bonding can lead to more complex, three-dimensional networks. For instance, studies on N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine have shown that hydroxyl groups can form extensive hydrogen-bonded networks, creating layered structures.

| Potential Hydrogen Bond Interactions | Donor | Acceptor | Typical Bond Energy (kJ/mol) |

| Intermolecular Amide-Amide | N-H | C=O | 20-40 |

| Intermolecular Hydroxyl-Amide | O-H | C=O | 25-50 |

| Intermolecular Hydroxyl-Hydroxyl | O-H | O-H | 20-40 |

| Intramolecular Hydroxyl-Amide | O-H | C=O | 15-30 |

Note: The bond energies are approximate values for similar types of interactions and can vary based on the specific molecular and crystalline environment.

The predictable nature of hydrogen bonds, particularly the N-H···O=C interaction in amides, makes them a powerful tool in crystal engineering. mdpi.com By understanding and controlling these interactions, it is possible to design molecules that self-assemble into desired crystalline architectures with specific properties.

For this compound, the interplay between the amide-amide hydrogen bonding, which tends to form linear chains, and the more versatile hydrogen bonding of the hydroxyl group would be a key factor in determining the final crystal packing. The formation of either one-dimensional chains, two-dimensional layers, or more complex three-dimensional networks would be highly dependent on the dominant hydrogen bonding motifs established during crystallization. The presence of multiple hydrogen bonding sites increases the likelihood of forming robust, self-assembled structures.

π-π Stacking Interactions Involving the Phenyl Moiety

In addition to hydrogen bonding, π-π stacking interactions involving the phenyl ring of this compound are expected to play a significant role in its supramolecular assembly. These non-covalent interactions arise from the attractive forces between the electron clouds of aromatic rings.

| Interaction Type | Description | Typical Energy (kJ/mol) |

| π-π Stacking | Attraction between aromatic rings | 5-10 |

| C-H···π Interaction | Interaction of a C-H bond with a π-system | 2-8 |

Note: The interaction energies are general estimates and are influenced by the specific geometry and electronic nature of the interacting species.

Formation of Supramolecular Assemblies

The combination of strong, directional hydrogen bonds and weaker, less directional π-π stacking interactions provides a powerful driving force for the self-assembly of this compound into well-defined supramolecular structures.

While there is no specific literature detailing the host-guest chemistry of this compound, its structural features suggest it could potentially act as a guest molecule for various macrocyclic hosts. The molecule possesses both a hydrophobic phenyl group and a hydrophilic hydroxyethyl (B10761427) tail, giving it an amphiphilic character.

Macrocycles such as cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are known to encapsulate hydrophobic moieties of guest molecules in aqueous solutions. nih.gov It is plausible that the phenyl group of this compound could be included within the cavity of a cyclodextrin. Similarly, other macrocyclic hosts like calixarenes and cucurbiturils, which can bind guests through a combination of hydrophobic, hydrogen bonding, and electrostatic interactions, could potentially form complexes with this molecule. nih.gov The formation and stability of such host-guest complexes would depend on factors such as the size and shape complementarity between the host and guest, and the solvent system used.

The molecular structure of this compound is conducive to self-assembly into a variety of ordered structures, such as nanofibers, nanoribbons, or crystalline networks. The primary driving force for one-dimensional growth would likely be the strong, directional N-H···O=C hydrogen bonds forming a spine-like structure. These primary assemblies can then be further organized by the weaker π-π stacking and other van der Waals forces, as well as the additional hydrogen bonds from the hydroxyl groups.